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Compound of Interest

Compound Name: Glaucine-d6

Cat. No.: B12410634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and

analytical methodologies for Glaucine-d6. It is intended to serve as a comprehensive resource

for researchers and professionals in the fields of pharmacology, analytical chemistry, and drug

development.

Chemical Properties and Structure
Glaucine-d6 is the deuterated analog of Glaucine, an aporphine alkaloid naturally found in

various plant species, including Glaucium flavum. The deuterium labeling makes it a valuable

internal standard for quantitative mass spectrometry-based studies of Glaucine.

Structure:

The chemical structure of Glaucine-d6 is provided below:

(S)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6

The deuterium atoms are typically located on the methoxy groups to ensure metabolic stability

and minimize isotopic effects.

A two-dimensional representation of the Glaucine-d6 structure is as follows:

Caption: Chemical Structure of Glaucine-d6.
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Physicochemical Properties
A summary of the key physicochemical properties of Glaucine-d6 is presented in Table 1. Data

for the non-deuterated parent compound, Glaucine, is also included for reference.

Property Glaucine-d6 Glaucine Reference

Molecular Formula C₂₁H₁₉D₆NO₄ C₂₁H₂₅NO₄ [1][2]

Molecular Weight 361.46 g/mol 355.43 g/mol [1][2]

Appearance
Pale Beige to Light

Brown Solid
Crystalline solid

Solubility

Slightly soluble in

Chloroform and

Methanol

Soluble in DMF (30

mg/ml), DMSO (30

mg/ml), Ethanol (30

mg/ml)

[1]

Storage
-20°C, Inert

atmosphere
-20°C [1]

Purity and Isotopic Distribution
The purity and isotopic distribution of Glaucine-d6 are critical for its use as an internal

standard. A typical Certificate of Analysis specifies the following:

Parameter Specification Result

Purity (HPLC) >95% 96.37% (at 225 nm)

Isotopic Purity >95% 96.9%

Isotopic Distribution Normalized Intensity

d0=0.19%, d1=0.04%,

d2=0.54%, d3=4.33%,

d4=1.20%, d5=0.00%,

d6=93.70%

Experimental Protocols
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This section details the methodologies for the analysis of Glaucine-d6, drawing from

established protocols for aporphine and isoquinoline alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of

Glaucine-d6.

Objective: To confirm the chemical structure and isotopic labeling of Glaucine-d6.

Methodology:

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a

suitable probe.

Sample Preparation: Dissolve an appropriate amount of Glaucine-d6 in a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For detailed structural analysis, 2D NMR

experiments such as COSY, HSQC, and HMBC can be performed.

Data Analysis: The chemical shifts (δ) and coupling constants (J) are analyzed to confirm the

proton and carbon environments within the molecule. The absence or significant reduction of

signals corresponding to the methoxy protons in the ¹H NMR spectrum, coupled with the

appropriate splitting patterns in the ¹³C NMR spectrum, confirms the deuterium labeling. A

study on a hydrotrifluoroacetate salt of glaucine utilized 2D E.COSY NMR for full assignment

of the proton chemical shifts and coupling constants.[3]

Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and isotopic purity of

Glaucine-d6 and is the primary technique for its use in quantitative analysis.

Objective: To determine the accurate mass, confirm the elemental composition, and establish a

fragmentation pattern for Glaucine-d6 for use in quantitative LC-MS/MS methods.

Methodology:
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a

liquid chromatography system (LC-MS/MS).

Chromatography:

Column: A C18 reversed-phase column is typically used.

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic

acid in water) and an organic solvent (e.g., acetonitrile or methanol).

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for

isoquinoline alkaloids.

Data Acquisition: Full scan MS is used to determine the precursor ion ([M+H]⁺). Tandem

MS (MS/MS) is performed on the precursor ion to generate a characteristic fragmentation

pattern. For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed.

Data Analysis: The accurate mass of the precursor ion should correspond to the calculated

mass of the protonated Glaucine-d6 molecule. The fragmentation pattern is analyzed to

identify characteristic product ions. A common fragmentation pathway for aporphine alkaloids

involves the loss of the N-methyl group and subsequent cleavages of the heterocyclic ring

system.

A general workflow for the LC-MS/MS analysis of isoquinoline alkaloids is depicted below:
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Sample Preparation Liquid Chromatography Mass Spectrometry

Biological Matrix or Standard Solution Solid Phase or Liquid-Liquid Extraction Evaporation and Reconstitution Injection C18 Reversed-Phase Column Gradient Elution Electrospray Ionization (ESI+) Precursor Ion Selection (MS1) Collision-Induced Dissociation (CID) Product Ion Detection (MS2) Data Analysis
(Quantification & Identification)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12410634?utm_src=pdf-custom-synthesis
https://cdn.usbio.net/biochemicals/445557/d-Glaucine-d6/data-sheet
https://www.scbt.com/p/d-glaucine-d6
https://pubs.rsc.org/en/content/articlelanding/1991/p2/p29910002047
https://pubs.rsc.org/en/content/articlelanding/1991/p2/p29910002047
https://pubs.rsc.org/en/content/articlelanding/1991/p2/p29910002047
https://www.benchchem.com/product/b12410634#glaucine-d6-chemical-properties-and-structure
https://www.benchchem.com/product/b12410634#glaucine-d6-chemical-properties-and-structure
https://www.benchchem.com/product/b12410634#glaucine-d6-chemical-properties-and-structure
https://www.benchchem.com/product/b12410634#glaucine-d6-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12410634?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12410634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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